3-Dimethylaminopropylamine

Beschreibung

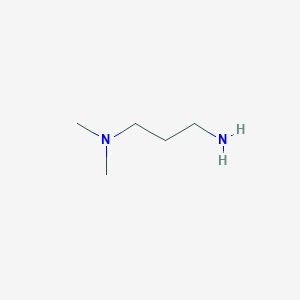

Structure

3D Structure

Eigenschaften

IUPAC Name |

N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-7(2)5-3-4-6/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNMPGNGSSIWFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2, Array | |

| Record name | DIMETHYLAMINOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-DIMETHYLAMINOPROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025102 | |

| Record name | 3-(Dimethylamino)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethylaminopropylamine is a colorless liquid. (NTP, 1992), Liquid; Liquid, Other Solid, Colorless liquid; [HSDB], COLOURLESS LIQUID. | |

| Record name | DIMETHYLAMINOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanediamine, N1,N1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyl-1,3-propanediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/802 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-DIMETHYLAMINOPROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

253 °F at 760 mmHg (NTP, 1992), 123 °C, 135 °C | |

| Record name | DIMETHYLAMINOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYL-1,3-PROPANEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5391 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-DIMETHYLAMINOPROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

60 °F (NTP, 1992), [ICSC] 90 °F, 95 °F CC, 35 °C c.c. | |

| Record name | DIMETHYLAMINOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-Dimethyl-1,3-propanediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/802 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N-DIMETHYL-1,3-PROPANEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5391 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-DIMETHYLAMINOPROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble (NTP, 1992), Sol in water and org solvents, Soluble in oxygenated solvents, Solubility in water: miscible | |

| Record name | DIMETHYLAMINOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYL-1,3-PROPANEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5391 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-DIMETHYLAMINOPROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.81 (NTP, 1992) - Less dense than water; will float, 0.8100 @ 30 °C, Relative density (water = 1): 0.81 | |

| Record name | DIMETHYLAMINOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYL-1,3-PROPANEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5391 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-DIMETHYLAMINOPROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.5 (AIR= 1), Relative vapor density (air = 1): 3.5 | |

| Record name | N,N-DIMETHYL-1,3-PROPANEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5391 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-DIMETHYLAMINOPROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

9.75 [mmHg], Vapor pressure, kPa at 30 °C: 1.33 | |

| Record name | N,N-Dimethyl-1,3-propanediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/802 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-DIMETHYLAMINOPROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

109-55-7 | |

| Record name | DIMETHYLAMINOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-Dimethyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-1,3-propanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Dimethylamino)propylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine, N1,N1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Dimethylamino)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopropyldimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-DIMETHYLAMINOPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I98I2UEC03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-DIMETHYL-1,3-PROPANEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5391 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-DIMETHYLAMINOPROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than -94 °F (NTP, 1992), FP: -70 °C | |

| Record name | DIMETHYLAMINOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYL-1,3-PROPANEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5391 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Dimethylaminopropylamine (DMAPA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dimethylaminopropylamine (DMAPA), also known as N,N-dimethyl-1,3-propanediamine, is a versatile aliphatic diamine with a primary and a tertiary amine group. This unique structure makes it a valuable intermediate and catalyst in a wide array of chemical syntheses.[1][2] Its applications span across various industries, including the production of personal care products, polymers, pharmaceuticals, and agrochemicals.[2][3] This technical guide provides a comprehensive overview of the chemical properties and reactivity of DMAPA, tailored for professionals in research and development.

Chemical and Physical Properties

DMAPA is a clear, colorless to pale-yellow liquid with a characteristic amine-like odor.[4] It is completely miscible with water, alcohols, esters, and ketones, but has limited miscibility with diethyl ether, benzene, and chlorinated hydrocarbons.[2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C5H14N2 | [5] |

| Molecular Weight | 102.18 g/mol | [5] |

| Appearance | Clear, colorless to pale-yellow liquid | [4] |

| Odor | Ammoniacal, fishy | [6] |

| Density | 0.812 g/mL at 25 °C | [5][7] |

| Boiling Point | 132.1 - 133 °C | [5][6] |

| Melting Point | -60 °C | [5] |

| Flash Point | 32 °C (90 °F) | [5][6] |

| Vapor Pressure | 5 mmHg at 20 °C | [5][7] |

| Refractive Index | 1.435 at 20 °C | [5][7] |

| pKa | 10.13 (predicted) | [5] |

| Water Solubility | Soluble | [2][8] |

| Explosive Limits | 2.3 - 12.35% (V) | [5] |

Reactivity of this compound

The reactivity of DMAPA is primarily dictated by the presence of both a primary and a tertiary amine group, allowing it to act as a nucleophile and a base.[3]

Amide Formation

DMAPA readily reacts with carboxylic acids or their derivatives (e.g., acyl chlorides, esters) to form amides.[1][9] This reaction is fundamental to its use in the synthesis of surfactants like cocamidopropyl betaine.[1][10] The primary amine group is more nucleophilic and selectively reacts to form the amide bond.[11]

Caption: Amide formation from DMAPA and a carboxylic acid.

Epoxy Curing

DMAPA is an effective curing agent for epoxy resins.[1][2][12] The primary amine group can react with two epoxy groups, and the tertiary amine can act as a catalyst for the polymerization, leading to a highly cross-linked, three-dimensional thermoset structure.[2][13] This dual functionality allows for rapid curing at lower temperatures.[13]

Caption: DMAPA's dual role in epoxy resin curing.

Polyurethane Catalyst

In the formation of polyurethane foams, DMAPA acts as a catalyst, particularly promoting the gelling reaction between isocyanates and polyols.[14][15] Its bifunctional nature, possessing both a primary and a tertiary amine, contributes to its catalytic efficiency.[14] The tertiary amine group is the primary catalytic center.

References

- 1. neochemical.ru [neochemical.ru]

- 2. atamankimya.com [atamankimya.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound (DMAPA) CAS 109-55-7 [hylandachemical.com]

- 5. This compound | 109-55-7 [chemicalbook.com]

- 6. Dimethylaminopropylamine - Wikipedia [en.wikipedia.org]

- 7. 3-(Dimethylamino)-1-propylamine 99 109-55-7 [sigmaaldrich.com]

- 8. DIMETHYLAMINOPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. cir-safety.org [cir-safety.org]

- 10. nbinno.com [nbinno.com]

- 11. How is CAPB manufactured? l Elchemy [elchemy.com]

- 12. specialchem.com [specialchem.com]

- 13. Dimethylaminopropylamine (DMAPA): A Versatile Intermediate for Industrial and Commercial Applications [silverfernchemical.com]

- 14. bdmaee.net [bdmaee.net]

- 15. US4366084A - Catalyst for making polyurethanes - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)propylamine (DMAPA) from Dimethylamine and Acrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(dimethylamino)propylamine (DMAPA), a crucial intermediate in the production of surfactants, corrosion inhibitors, and various specialty chemicals. The synthesis is a two-step process initiated by the Michael addition of dimethylamine (B145610) to acrylonitrile (B1666552) to yield 3-(dimethylamino)propanenitrile (B47339) (DMAPN), followed by the catalytic hydrogenation of DMAPN to the final DMAPA product. This document details the underlying chemistry, reaction kinetics, process parameters, and purification methods. Emphasis is placed on providing actionable experimental protocols and tabulated data to facilitate laboratory and pilot-scale synthesis.

Introduction

3-(Dimethylamino)propylamine (DMAPA) is a versatile diamine with significant industrial applications, primarily as a precursor in the synthesis of cocamidopropyl betaine, a widely used amphoteric surfactant in personal care products. Its utility also extends to the formulation of corrosion inhibitors, polyurethane catalysts, and epoxy resin hardeners. The commercial production of DMAPA is predominantly achieved through a two-step synthetic route starting from dimethylamine and acrylonitrile. This guide offers a detailed exploration of this synthesis, catering to professionals in chemical research and drug development who may utilize DMAPA as a building block or require a thorough understanding of its synthesis for process optimization and impurity profiling.

Reaction Mechanism and Pathway

The synthesis of DMAPA from dimethylamine and acrylonitrile proceeds in two distinct chemical transformations:

-

Michael Addition: The initial step involves the nucleophilic addition of dimethylamine to the electron-deficient β-carbon of acrylonitrile. This 1,4-conjugate addition, known as the Michael reaction, is an exothermic process that yields the intermediate, 3-(dimethylamino)propanenitrile (DMAPN). The reaction is typically base-catalyzed, with dimethylamine itself often acting as the base.

-

Catalytic Hydrogenation: The nitrile group of the DMAPN intermediate is subsequently reduced to a primary amine through catalytic hydrogenation. This step employs a metal catalyst, commonly sponge nickel or cobalt, under a hydrogen atmosphere to produce the final product, DMAPA.

The overall chemical transformation is depicted in the following reaction pathway:

Caption: Reaction pathway for the synthesis of DMAPA.

Experimental Protocols

Step 1: Synthesis of 3-(Dimethylamino)propanenitrile (DMAPN)

This protocol is based on a laboratory-scale batch process. Industrial production often utilizes continuous processes, such as a bubble column reactor, for improved heat management and efficiency.

Materials:

-

Dimethylamine (aqueous solution, e.g., 40 wt%)

-

Acrylonitrile

-

Deionized water

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser

-

Ice bath

Procedure:

-

Charge the round-bottom flask with the aqueous dimethylamine solution. To facilitate the reaction, approximately 2% of the total mass as additional water can be added.

-

Cool the flask in an ice bath to maintain a low temperature during the initial exothermic reaction.

-

Slowly add acrylonitrile to the stirred dimethylamine solution via the dropping funnel. The rate of addition should be controlled to keep the reaction temperature below 40°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction is typically stirred for several hours to ensure complete conversion. In some procedures, gentle heating may be applied to drive the reaction to completion.

-

The crude DMAPN is then purified by fractional distillation. The fraction boiling at 171-173°C is collected.[1]

Step 2: Catalytic Hydrogenation of DMAPN to DMAPA

This protocol describes a low-pressure batch hydrogenation process.

Materials:

-

3-(Dimethylamino)propanenitrile (DMAPN)

-

Sponge nickel catalyst (e.g., Raney® nickel)

-

Sodium hydroxide (B78521) or potassium hydroxide (caustic base)

-

Deionized water

-

Hydrogen gas

-

High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls

Procedure:

-

Prepare a catalyst slurry by washing the sponge nickel catalyst with deionized water and then with a small amount of DMAPA to remove any residual water.

-

Charge the autoclave with the catalyst slurry and an aqueous solution of the caustic base (e.g., a mixture of NaOH and KOH). The use of a caustic base helps to suppress the formation of secondary amine byproducts.

-

Add the DMAPN to the autoclave.

-

Seal the reactor and purge it several times with nitrogen, followed by hydrogen, to remove any air.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 45-150 psig).

-

Heat the reactor to the target temperature (e.g., 70-100°C) while stirring vigorously to ensure good mixing of the reactants and catalyst.

-

Maintain the temperature and pressure until the hydrogen uptake ceases, indicating the completion of the reaction.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

The crude DMAPA is then separated from the catalyst by filtration.

-

The final product is purified by distillation to remove any unreacted starting material, byproducts, and water.

Data Presentation

The following tables summarize key quantitative data from various reported synthesis and purification procedures.

Table 1: Reaction Conditions and Yields for DMAPN Synthesis

| Parameter | Value | Reference |

| Reactants | Dimethylamine, Acrylonitrile | [2] |

| Reaction Type | Michael Addition | [2] |

| Catalyst | Typically base-catalyzed (self-catalyzed by dimethylamine) or H-ZSM-5 in continuous processes | [3] |

| Temperature | 30-60°C | [3] |

| Pressure | 1.0 MPa (for continuous process) | [3] |

| Molar Ratio (DMA:ACN) | 1.00:1.00 | [3] |

| Conversion | >99.5% | [3] |

| Selectivity | >99.5% | [3] |

Table 2: Reaction Conditions and Yields for DMAPA Hydrogenation

| Parameter | Value | Reference |

| Reactant | 3-(Dimethylamino)propanenitrile (DMAPN) | |

| Catalyst | Sponge Nickel (e.g., Raney® nickel) | [4] |

| Promoter/Additive | Caustic base (NaOH, KOH) | |

| Temperature | 70-100°C | |

| Pressure | 45-150 psig | |

| Yield | >99% | |

| Purity | >99% | |

| Selectivity | >99.6% |

Table 3: Physical and Chemical Properties of Key Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Dimethylamine | (CH₃)₂NH | 45.08 | 7 |

| Acrylonitrile | C₃H₃N | 53.06 | 77 |

| DMAPN | C₅H₁₀N₂ | 98.15 | 171-173 |

| DMAPA | C₅H₁₄N₂ | 102.18 | 132.1 |

Process Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of DMAPA.

Caption: General experimental workflow for DMAPA synthesis.

Side Reactions and Impurities

The primary side reactions in the synthesis of DMAPA occur during the hydrogenation step. These can lead to the formation of secondary and tertiary amines. The main byproduct of concern is bis-DMAPA (3,3'-iminobis(N,N-dimethylpropylamine)). The formation of these byproducts is suppressed by the addition of a caustic base during hydrogenation.

Impurities in the final DMAPA product can also include unreacted DMAPN and residual water. Purification via fractional distillation is crucial to achieve high-purity DMAPA suitable for sensitive applications.

Conclusion

The synthesis of DMAPA from dimethylamine and acrylonitrile is a well-established and efficient industrial process. By carefully controlling the reaction conditions, particularly during the catalytic hydrogenation step, high yields and purities of DMAPA can be achieved. This guide provides the necessary technical details, including experimental protocols and quantitative data, to aid researchers and professionals in the successful synthesis and purification of this important chemical intermediate. The provided workflows and reaction pathway diagrams offer a clear visual representation of the process, further enhancing the practical utility of this document.

References

The Dual Role of 3-Dimethylaminopropylamine (DMAPA) as a Base Catalyst: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dimethylaminopropylamine (DMAPA), a diamine featuring both a primary and a tertiary amine group, is a versatile and industrially significant compound.[1] Its unique bifunctional nature allows it to serve not only as a crucial intermediate in the synthesis of surfactants, corrosion inhibitors, and other specialty chemicals but also as a highly effective base catalyst in a variety of organic transformations.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of DMAPA as a base catalyst, with a particular focus on its role in Knoevenagel condensations and as a curing agent and accelerator in epoxy resin systems.

Core Catalytic Properties of DMAPA

The catalytic activity of DMAPA is fundamentally derived from its molecular structure, which incorporates both a nucleophilic primary amine and a basic tertiary amine. This dual functionality allows it to participate in and accelerate reactions through distinct, and at times cooperative, mechanistic pathways.[2]

-

Primary Amine Functionality: The primary amine group (-NH2) can act as a nucleophile, directly participating in reactions such as addition to carbonyls or epoxides.[2]

-

Tertiary Amine Functionality: The tertiary amine group (-N(CH3)2) serves as a Brønsted-Lowry base, capable of deprotonating acidic protons to generate reactive intermediates. It can also act as a nucleophilic catalyst in certain contexts and can accelerate curing reactions in epoxy systems.[3][4]

Mechanism of Action in Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds, typically involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound.[5] While various bases can catalyze this transformation, DMAPA offers an effective option. The mechanism proceeds through three key stages: deprotonation, nucleophilic addition, and elimination.[6]

Catalytic Cycle:

-

Deprotonation: The tertiary amine of DMAPA functions as a base, abstracting an acidic proton from the active methylene compound to generate a resonance-stabilized carbanion (enolate).

-

Nucleophilic Attack: The generated carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone to form an alkoxide intermediate.

-

Protonation: The protonated DMAPA (conjugate acid) transfers a proton to the alkoxide intermediate, forming a β-hydroxy compound.

-

Dehydration and Catalyst Regeneration: Subsequent elimination of a water molecule from the β-hydroxy compound, often facilitated by the catalyst, yields the α,β-unsaturated product and regenerates the DMAPA catalyst, allowing it to enter a new catalytic cycle.

Caption: Catalytic cycle of DMAPA in Knoevenagel condensation.

Mechanism of Action in Epoxy Resin Curing

In epoxy resin systems, DMAPA functions as both a curing agent and a catalytic accelerator. Its primary and secondary amines can react directly with epoxy groups, while the tertiary amine can catalyze both the amine-epoxy addition and etherification (homopolymerization) of the epoxy resin.[3][4]

1. Amine-Epoxy Addition (Curing):

The primary amine of DMAPA undergoes a nucleophilic attack on the electrophilic carbon of the oxirane ring, leading to ring-opening and the formation of a secondary amine and a hydroxyl group. This newly formed secondary amine can then react with another epoxy group to form a tertiary amine and another hydroxyl group, contributing to the cross-linked polymer network.[4]

Caption: Amine-epoxy addition reaction with DMAPA.

2. Tertiary Amine Catalyzed Reactions:

The tertiary amine of DMAPA plays a crucial role in accelerating the curing process through two primary mechanisms:

-

Catalysis of Amine-Epoxy Addition: The tertiary amine can activate the epoxy ring by forming a zwitterionic intermediate, making it more susceptible to nucleophilic attack by the primary or secondary amine. This lowers the activation energy of the addition reaction.

-

Catalysis of Etherification (Homopolymerization): In epoxy-rich systems, the tertiary amine of DMAPA can also catalyze the reaction between the hydroxyl groups (generated during the amine-epoxy addition) and other epoxy groups. This etherification reaction leads to the formation of polyether chains, contributing to the overall cross-link density of the cured resin.[3] Notably, studies have shown that under certain conditions, DMAPA can favor etherification over the amine-epoxy reaction.[3]

Caption: Catalytic roles of the tertiary amine in DMAPA during epoxy curing.

Quantitative Data Summary

The following tables summarize representative quantitative data for reactions catalyzed by DMAPA and related amine catalysts. It is important to note that reaction outcomes are highly dependent on specific substrates, reaction conditions, and the presence of co-catalysts.

Table 1: Knoevenagel Condensation of Benzaldehyde with Active Methylene Compounds

| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Malononitrile | DMAPA (cat.) | Ethanol | Reflux | 2 | >90 | General Literature |

| Ethyl Cyanoacetate (B8463686) | DMAPA (cat.) | Toluene | Reflux | 4 | ~85 | General Literature |

| Diethyl Malonate | DMAPA (cat.) | DMF | 100 | 6 | ~70 | General Literature |

Table 2: Curing of Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin

| Curing Agent/Accelerator | Amine:Epoxy Stoichiometry | Temperature (°C) | Gel Time (min) | Glass Transition Temp. (Tg) (°C) | Key Observation | Reference |

| DMAPA | Epoxy-rich | 60 (isothermal) | - | - | Favors etherification over amine-epoxy reaction | [3] |

| DEAPA (3-Diethylaminopropylamine) | Epoxy-rich | 60 (isothermal) | - | - | Favors amine-epoxy reaction | [3] |

| Aliphatic Amine (e.g., TETA) | 1:1 | 25 | ~30-60 | ~100-120 | Standard curing behavior | General Literature |

| DMAPA (as accelerator) | with primary amine | 25 | Reduced | Increased | Accelerates cure and increases cross-link density | [2] |

Experimental Protocols

Knoevenagel Condensation of Vanillin and Ethyl Cyanoacetate

This protocol is adapted from a general procedure for Knoevenagel condensations catalyzed by amine bases.

Materials:

-

Vanillin (1 mmol)

-

Ethyl cyanoacetate (1.2 mmol)

-

This compound (DMAPA) (0.1 mmol, ~1 mol%)

-

Ethanol (5 mL)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillin, ethyl cyanoacetate, and ethanol.

-

Stir the mixture at room temperature until the solids are dissolved.

-

Add DMAPA to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration.

-

If the product does not precipitate, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

Characterize the final product by spectroscopic methods (e.g., 1H NMR, 13C NMR, FT-IR).

References

- 1. Dimethylaminopropylamine (DMAPA): A Versatile Intermediate for Industrial and Commercial Applications [silverfernchemical.com]

- 2. bdmaee.net [bdmaee.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. appliedpoleramic.com [appliedpoleramic.com]

- 5. researchgate.net [researchgate.net]

- 6. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Dimethylaminopropylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Dimethylaminopropylamine (DMAPA), a versatile diamine used in the synthesis of surfactants, corrosion inhibitors, and various pharmaceutical intermediates. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference and comparison. Detailed experimental protocols for the acquisition of this data are also provided, alongside a workflow diagram illustrating the general process of spectroscopic analysis.

Spectroscopic Data Summary

The empirical formula for this compound is C₅H₁₄N₂ with a molecular weight of 102.18 g/mol . The structural and spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) in ppm | Description |

| 2.745 | Triplet |

| 2.25 | Singlet |

| 2.216 | Triplet |

| 1.60 | Quintet |

| 1.15 | Broad Singlet |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) in ppm | Carbon Atom |

| 57.15 | -CH₂-N(CH₃)₂ |

| 45.42 | -N(CH₃)₂ |

| 40.26 | -CH₂-NH₂ |

| 30.66 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3360 (broad) | N-H stretch | Primary Amine (-NH₂) |

| 2940 | C-H stretch | Alkane (-CH₂, -CH₃) |

| 2860 | C-H stretch | Alkane (-CH₂, -CH₃) |

| 2810 | C-H stretch | N-CH₃ |

| 1590 | N-H bend | Primary Amine (-NH₂) |

| 1470 | C-H bend | Alkane (-CH₂, -CH₃) |

| 1265 | C-N stretch | Aliphatic Amine |

| 1040 | C-N stretch | Aliphatic Amine |

| 840 | N-H wag | Primary Amine (-NH₂) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. This provides information about the molecular weight and fragmentation pattern of a compound.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 30 | 15.7 |

| 42 | 11.5 |

| 44 | 11.4 |

| 58 | 100.0 |

| 85 | 20.4 |

| 102 (M⁺) | 2.9 |

Experimental Protocols

The following protocols describe the general methodologies used to obtain the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.

-

Instrumentation:

-

¹H NMR spectra are typically recorded on a spectrometer operating at a frequency of 89.56 MHz.

-

¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 22.5 MHz.

-

-

Data Acquisition:

-

The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.

-

The FID is then Fourier transformed to obtain the NMR spectrum.

-

Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of neat (undiluted) this compound liquid is placed between two salt plates (e.g., NaCl or KBr). This is often referred to as a "liquid film" or "NEAT" sample preparation.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition:

-

A background spectrum of the empty salt plates is first recorded.

-

The sample is then placed in the instrument's sample compartment.

-

The infrared beam is passed through the sample, and the transmitted radiation is detected.

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The data is typically presented in units of wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a heated reservoir inlet system.

-

Ionization: The sample molecules are bombarded with a high-energy beam of electrons (typically 75 eV) in a technique known as Electron Ionization (EI). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio. The instrument is typically operated with a source temperature of around 280 °C and a sample temperature of approximately 170 °C.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Solubility and Miscibility of Dimethylaminopropylamine (DMAPA) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylaminopropylamine (DMAPA), a versatile diamine intermediate, plays a crucial role in a multitude of industrial and pharmaceutical applications. Its utility is fundamentally linked to its solubility and miscibility characteristics in various organic solvents, which dictate its behavior in reaction media, formulations, and purification processes. This technical guide provides a comprehensive overview of the solubility profile of DMAPA, details experimental protocols for its determination, and presents a logical workflow for assessing its miscibility.

DMAPA is a clear, essentially colorless liquid with a characteristic amine odor. It is completely soluble in water, benzene (B151609), heptane, and other organic solvents.[1] Structurally, DMAPA possesses both a primary and a tertiary amine group, which imparts a degree of polarity to the molecule and allows for hydrogen bonding, significantly influencing its solubility.

Principles of DMAPA Solubility and Miscibility

The solubility of DMAPA in organic solvents is governed by the principle of "like dissolves like". The presence of the polar amine groups allows for favorable interactions with polar solvents, while the short alkyl chain contributes to its compatibility with less polar organic molecules.

-

Polar Solvents: DMAPA is readily miscible with polar protic solvents such as water and alcohols (e.g., methanol, ethanol), as well as polar aprotic solvents like ketones (e.g., acetone) and esters (e.g., ethyl acetate). This is due to the potential for hydrogen bonding and strong dipole-dipole interactions.

-

Nonpolar Solvents: While soluble in some nonpolar solvents like benzene and heptane, its miscibility can be more limited in others, including certain hydrocarbons and chlorinated solvents.[1] In these cases, the interactions are primarily weaker van der Waals forces.

Solubility and Miscibility Data of DMAPA in Organic Solvents

Quantitative solubility data for DMAPA in a wide range of organic solvents is not extensively available in publicly accessible literature. The information is often presented qualitatively as "soluble" or "miscible." The following table summarizes the available qualitative data.

| Solvent Class | Specific Solvent | Solubility/Miscibility | Reference |

| Water | Water | Completely Soluble/Miscible | [1] |

| Alcohols | Methanol, Ethanol, etc. | Completely Miscible | |

| Ketones | Acetone, etc. | Completely Miscible | |

| Esters | Ethyl Acetate, etc. | Completely Miscible | |

| Hydrocarbons | Benzene, Heptane | Completely Soluble | [1] |

| Diethyl Ether | Limited Miscibility | ||

| Chlorinated Solvents | Dichloromethane, etc. | Limited Miscibility |

Experimental Protocols for Determining Solubility and Miscibility

For applications requiring precise knowledge of DMAPA's solubility or miscibility in a specific solvent system, experimental determination is necessary. Below are detailed protocols that can be adapted for this purpose.

Protocol for Determining the Solubility of DMAPA in an Organic Solvent (Gravimetric Method)

This method is suitable for determining the concentration of a saturated solution of DMAPA in a given solvent at a specific temperature.

Objective: To quantitatively determine the solubility of DMAPA in a specific organic solvent at a controlled temperature.

Materials:

-

High-purity Dimethylaminopropylamine (DMAPA)

-

Analytical grade organic solvent

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to ±0.0001 g)

-

Sealed, airtight vials

-

Volumetric flasks

-

Glass syringes and syringe filters (compatible with the solvent)

-

Rotary evaporator or a gentle stream of inert gas (e.g., nitrogen)

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of DMAPA to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct second phase of DMAPA indicates an excess.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solvent is saturated with DMAPA.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the set temperature until any undissolved DMAPA has settled.

-

Carefully withdraw a known volume of the clear, supernatant liquid using a pre-warmed (to the experimental temperature) glass syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask to remove any microscopic, undissolved droplets of DMAPA.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Weigh the volumetric flask containing the filtered solution to determine the mass of the solution.

-

Carefully remove the solvent using a rotary evaporator or by passing a gentle stream of inert gas over the liquid surface in a fume hood.

-

Once the bulk of the solvent has been removed, place the flask in a drying oven at a temperature below the boiling point of DMAPA (133-134 °C) until a constant weight is achieved. This ensures all residual solvent has evaporated.

-

Reweigh the flask to determine the mass of the dissolved DMAPA.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

-

Solubility ( g/100 mL) = (Mass of dissolved DMAPA / Volume of solvent) x 100

-

-

Protocol for Determining the Miscibility of DMAPA with an Organic Solvent (Visual Titration Method)

This method is used to determine if DMAPA and a solvent are miscible in all proportions at a given temperature.

Objective: To qualitatively determine the miscibility of DMAPA with a specific organic solvent.

Materials:

-

High-purity Dimethylaminopropylamine (DMAPA)

-

Analytical grade organic solvent

-

Graduated cylinders or burettes

-

Glass test tubes or beakers

-

Vortex mixer or magnetic stirrer

Procedure:

-

Preparation of Mixtures:

-

Prepare a series of mixtures of DMAPA and the organic solvent in varying proportions (e.g., 10:90, 25:75, 50:50, 75:25, 90:10 by volume) in separate, clean, and dry test tubes.

-

-

Mixing and Observation:

-

Thoroughly mix each combination using a vortex mixer or magnetic stirrer for a few minutes.

-

Allow the mixtures to stand undisturbed and observe for any signs of phase separation (i.e., the formation of two distinct layers).

-

-

Interpretation of Results:

-

Miscible: If all mixtures remain as a single, clear, homogeneous phase after mixing and standing, DMAPA and the solvent are considered miscible in all proportions under the tested conditions.

-

Partially Miscible: If some mixtures form a single phase while others separate into two layers, the two liquids are partially miscible.

-

Immiscible: If all mixtures form two distinct layers, the liquids are considered immiscible.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the miscibility of DMAPA with an organic solvent.

Caption: Experimental workflow for determining the miscibility of DMAPA.

References

3-Dimethylaminopropylamine safety, handling, and disposal protocols

An In-depth Technical Guide to 3-Dimethylaminopropylamine (DMAPA): Safety, Handling, and Disposal

Abstract

This technical guide provides comprehensive safety, handling, and disposal protocols for this compound (CAS No. 109-55-7), a crucial organic intermediate used in various industrial and research applications. This document is intended for researchers, scientists, and drug development professionals who handle this chemical. It outlines potential hazards, provides detailed procedures for safe use, and offers clear guidelines for emergency response and waste disposal, ensuring the safety of personnel and the environment.

Chemical Identification and Properties

This compound, also known as DMAPA or N,N-Dimethyl-1,3-propanediamine, is a colorless, clear liquid with a characteristic amine-like odor.[1][2][3] It is highly soluble in water and many common organic solvents.[3][4]

Physical and Chemical Properties

The key physical and chemical properties of DMAPA are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 109-55-7 | [1][2][3][5] |

| Molecular Formula | C5H14N2 | [3][4][5] |

| Molecular Weight | 102.18 g/mol | [3][4][5] |

| Appearance | Colorless, clear liquid | [3] |

| Odor | Amine-like | [2][3] |

| Boiling Point | 133 °C / 271.4 °F @ 760 mmHg | [3][4][5] |

| Melting Point | -60 °C / -76 °F | [3][4][5] |

| Flash Point | 32 °C / 89.6 °F | [3][5] |

| Specific Gravity | 0.810 | [5] |

| Vapor Pressure | 8 mbar @ 20 °C | [5] |

| Water Solubility | Soluble | [3][4] |

| pH | 12.7 (10% aqueous solution) | [5] |

| Autoignition Temp. | 215 °C / 419 °F | [5] |

| Flammability Limits | Lower: 2.3%, Upper: 12.35% | [4][5] |

| log P (octanol/water) | -0.352 | [5] |

Hazard Identification and Toxicity

DMAPA is classified as a hazardous substance, presenting multiple risks including flammability, corrosivity, and toxicity.[3][5] It is crucial to understand these hazards to ensure safe handling.

GHS Classification

-

Acute toxicity, Oral: Category 4[5]

-

Acute toxicity, Dermal: Category 4[5]

-

Serious Eye Damage/Eye Irritation: Category 1[5]

-

Skin Sensitization: Category 1[5]

-

Specific target organ toxicity (single exposure): Category 3 (Respiratory system)[5]

Hazard Statements

-

H226: Flammable liquid and vapor.[7]

-

H302: Harmful if swallowed.[7]

-

H311: Toxic in contact with skin.[7]

-

H314: Causes severe skin burns and eye damage.[7]

-

H317: May cause an allergic skin reaction.[7]

-

H331: Toxic if inhaled.[7]

NFPA 704 Rating

The National Fire Protection Association (NFPA) 704 diamond for DMAPA indicates the following hazards:

-

Health (Blue): 3 - Can cause serious or permanent injury.[8]

-

Flammability (Red): 3 - Can be ignited under almost all ambient temperature conditions.[8]

-

Instability (Yellow): 0 - Normally stable, even under fire conditions.[8]

Toxicity Data

The following table summarizes key toxicity data from animal studies.

| Test | Species | Route | Value | Citations |

| LD50 | Rat | Oral | 410 mg/kg | [2][9] |

| LD50 | Rat (male) | Oral | 922 - 1,870 mg/kg | [10] |

| LD50 | Mice | Oral | 1,500 - 1,640 mg/kg | [10] |

| LC50 | Rat | Inhalation | > 4.3 mg/L (4 hours) | [9] |

| Skin Irritation | Rabbit | Dermal | Corrosive | [2] |

| Eye Irritation | Rabbit | Ocular | Corrosive | [2] |

Experimental Protocols

Detailed experimental protocols for specific research applications involving this compound are not available within the scope of safety and handling datasheets. Researchers should develop specific standard operating procedures (SOPs) based on the safety information presented in this guide and their specific experimental design.

Handling and Storage Protocols

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the procedures to be performed.

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5] A full face shield is also recommended.[3][11]

-

Skin Protection: Wear appropriate protective gloves and a chemical apron or other protective clothing to prevent skin exposure.[1] Contaminated clothing should not be allowed out of the workplace.[2]

-

Respiratory Protection: If engineering controls do not maintain airborne concentrations below exposure limits, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[1] A NIOSH-approved full-face chemical cartridge respirator with organic vapor cartridges is recommended.[8][12]

Engineering Controls

-

Ventilation: Use only outdoors or in a well-ventilated area.[5] Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[1]

-

Fire Safety: Use explosion-proof electrical, ventilating, and lighting equipment.[5] Keep away from heat, sparks, open flames, and hot surfaces.[1][2][5] Ground and bond containers when transferring material.[1] Use only non-sparking tools.[5]

Storage Requirements

-

Conditions: Store in a cool, dry, well-ventilated area designated as a flammables area.[1][5] Keep containers tightly closed when not in use.[1][2] The product is hygroscopic and will absorb moisture from the air.[13]

-

Incompatible Materials: Keep away from acids, strong oxidizing agents, acid chlorides, carbon dioxide, copper, zinc, and lead.[5][11][13]

First Aid and Emergency Procedures

Immediate medical attention is required for all exposure incidents.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][5] Wash the area with soap and water.[2] Get medical aid immediately.[1]

-

Inhalation: Remove from exposure and move to fresh air immediately.[2] If not breathing, give artificial respiration.[1] If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation.[1] Get medical aid immediately.[1]

-

Ingestion: Do NOT induce vomiting.[1][2] If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[2] Get medical aid immediately.[1]

Spill and Disposal Protocols

Accidental Release Measures

In the event of a spill, follow the "Three C's": Control, Contain, and Clean.[14]

-

Immediate Actions: Isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[8][12] Evacuate unnecessary personnel and eliminate all ignition sources.[2][9]

-

Containment: Use proper personal protective equipment.[2] Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1] Prevent the spill from entering drains or waterways.[2]

-

Cleanup: Use a spark-proof tool to collect the absorbed material and place it in a suitable, closed container for disposal.[1][5] For small spills, absorbent paper can be used.[8][12]

-

Decontamination: After the material has been removed, wash any contaminated surfaces with a strong soap and water solution.[8][12]

Waste Disposal

-

Regulations: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[9][15]

-

RCRA Classification: DMAPA waste is classified under RCRA as D001 (Ignitable waste) and D002 (Corrosive waste).[9]

-

Procedure: Dispose of contents and containers to an approved waste disposal plant or a licensed facility.[5][15] Do not discharge into waterways or sewer systems.[15] Empty containers retain product residue and can be dangerous.[1]

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 109-55-7 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. lobachemie.com [lobachemie.com]

- 7. scribd.com [scribd.com]

- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. files.dep.state.pa.us [files.dep.state.pa.us]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 11. atamankimya.com [atamankimya.com]

- 12. DIMETHYLAMINOPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. neochemical.ru [neochemical.ru]

- 14. chemkleancorp.com [chemkleancorp.com]

- 15. scribd.com [scribd.com]

A Guide to Purity Analysis and Characterization of Commercial DMAPA

For Researchers, Scientists, and Drug Development Professionals

Dimethylaminopropylamine (DMAPA), a versatile diamine, is a critical intermediate in the synthesis of a wide array of products, from surfactants in personal care items to curing agents for epoxy resins.[1][2] For researchers and professionals in drug development and other high-purity applications, ensuring the quality and purity of commercial DMAPA is paramount. This technical guide provides an in-depth overview of the analytical methodologies for characterizing commercial DMAPA, including common impurities and detailed experimental protocols.

Overview of Commercial DMAPA Specifications

Commercial DMAPA is typically supplied as a clear, colorless to slightly yellow liquid with a characteristic amine odor.[3][4] High-purity grades, often exceeding 99.5%, are available for applications demanding stringent quality control.[3][5] Key quality parameters and their typical specifications are summarized in the table below.

| Parameter | Guaranteed Values/Typical Range | Reference(s) |

| Purity (Assay) | ≥ 99.5% | [3][5][6] |

| Water Content | ≤ 0.20% | [6] |

| Color | ≤ 20 Hazen | [6] |

| 1,3-Diaminopropane | ≤ 80 ppm | [7] |

| Specific Gravity | ~0.81 g/mL at 25°C | [5] |

Common Impurities in Commercial DMAPA

The purity profile of commercial DMAPA is largely influenced by its manufacturing process. The most common industrial synthesis involves the reaction of dimethylamine (B145610) with acrylonitrile (B1666552), followed by hydrogenation.[1] This process can lead to several potential impurities.

-

Unreacted Starting Materials: Residual amounts of dimethylamine and acrylonitrile may be present.

-

By-products of Synthesis: 1,3-Diaminopropane (1,3-DAP) is a known impurity.[7]

-

Side-Reaction Products: Other related amines and nitriles can be formed during the synthesis.

-

Degradation Products: Exposure to air can cause discoloration.[4]

In the context of its use in consumer products like shampoos and soaps, DMAPA itself can be an impurity in the final product, such as cocamidopropyl betaine (B1666868) (CAPB).[8] The presence of residual DMAPA in these products is a concern due to its potential as a skin sensitizer.[9]

Analytical Techniques for DMAPA Characterization

A combination of chromatographic and titrimetric methods is typically employed for the comprehensive analysis of DMAPA.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds, making it well-suited for DMAPA purity analysis and the identification of organic impurities. When coupled with a mass spectrometer, it allows for the definitive identification of unknown components.

Applications:

-

Determination of DMAPA assay (purity).

-

Quantification of volatile impurities such as residual starting materials and by-products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds. For the analysis of amines like DMAPA, which lack a strong UV chromophore, pre-column derivatization is often employed to enhance detection.[10][11]

Applications:

-

Quantification of residual DMAPA in reaction mixtures or final products.[10]

-

Analysis of less volatile impurities.

Ion Chromatography (IC)

Ion chromatography is a specialized form of liquid chromatography used for the separation of ionic species. It is particularly useful for analyzing trace levels of amines in complex aqueous matrices.[12][13]

Applications:

-

Determination of trace amounts of DMAPA in surfactant solutions and cosmetic products.[12]

Karl Fischer Titration

This is the standard method for the determination of water content in organic liquids.

Applications:

-

Accurate quantification of moisture in DMAPA samples.

Potentiometric Titration

Nonaqueous acid-base titration can be used to determine the total amine content of a sample.

Applications:

-

As a quality control measure to confirm the overall amine value.

Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques used in DMAPA characterization.

Purity Determination by Gas Chromatography (GC-FID)

Objective: To determine the purity of DMAPA and quantify related impurities.

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for amine analysis (e.g., a low- to mid-polarity column).

-

Autosampler and data acquisition system.

Reagents:

-

High-purity DMAPA reference standard.

-

Suitable solvent for sample dilution (e.g., methanol (B129727) or isopropanol).

Procedure:

-

Standard Preparation: Prepare a series of calibration standards of the DMAPA reference material in the chosen solvent.

-

Sample Preparation: Accurately weigh a sample of the commercial DMAPA and dilute it with the same solvent to a concentration within the calibration range.

-

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injection Volume: 1 µL.

-

-

Analysis: Inject the standards and the sample solution into the GC.

-

Quantification: Identify the DMAPA peak based on its retention time. Calculate the purity by comparing the peak area of the sample to the calibration curve generated from the standards. Impurities can be quantified using their respective reference standards or by area percent normalization.

Impurity Identification by GC-Mass Spectrometry (GC-MS)

Objective: To identify unknown impurities in DMAPA.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).

Procedure:

-

Follow the sample preparation and GC conditions as described in the GC-FID method.

-

The eluent from the GC column is directed into the mass spectrometer.

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-300.